dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide
Description
The compound dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium (commonly termed nitro-Grela catalyst, CAS 502964-52-5) is a ruthenium-based metathesis catalyst. It features a 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene (NHC) ligand and a benzylidene moiety substituted with a nitro group (-NO₂) at the 5-position and an isopropoxy (-OCH(CH₃)₂) group at the 2-position. Its molecular formula is C₃₁H₃₆Cl₂N₃O₃Ru (MW: 670.62 g/mol), and it exhibits a green crystalline powder appearance with a melting point >300°C .
This catalyst is renowned for its enhanced activity in ring-closing metathesis (RCM) and alternating diene metathesis (ADMET) polymerization, attributed to the electron-withdrawing nitro group, which increases the electrophilicity of the ruthenium center .
Properties
IUPAC Name |
dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N.C10H11NO3.2ClH.Ru/c1-6-18-12-11-13-19(7-2)21(18)24-17-23(5,16-22(24,3)4)20-14-9-8-10-15-20;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h8-15H,6-7,16H2,1-5H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJIUMJRUUMBIS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)[N+]2=[C-]C(CC2(C)C)(C)C3=CC=CC=C3.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40Cl2N2O3Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
UltraNitroCat is primarily used as a hydrogenation catalyst. Its primary targets are organic compounds that undergo hydrogenation reactions. The role of UltraNitroCat is to facilitate these reactions, making them more efficient and effective.
Mode of Action
UltraNitroCat interacts with its targets by accelerating the rate of hydrogenation reactions. It does this by providing a platform for the reactants to come together, reducing the energy required for the reaction to occur. This results in a faster reaction rate and a higher yield of the desired product.
Biochemical Pathways
It is known to be efficient in macrocyclization. Macrocyclization is a chemical reaction that forms a large cyclic structure from smaller subunits. This process is crucial in the synthesis of many biologically active compounds.
Result of Action
The molecular and cellular effects of UltraNitroCat’s action are largely dependent on the specific reactions it catalyzes. In general, it enables the formation of new compounds through hydrogenation and macrocyclization reactions. These new compounds can have various effects depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of UltraNitroCat can be influenced by various environmental factors. These include temperature, solvent compatibility, and storage conditions. For example, reactions involving UltraNitroCat can be run at temperatures ranging from 30 to 85 °C. Additionally, it is compatible with several reaction solvents including toluene, ethyl acetate, dimethylcarbonate, and CPME (cyclopentyl methyl ether). Proper storage of UltraNitroCat is also crucial for maintaining its stability and effectiveness.
Biochemical Analysis
Biochemical Properties
UltraNitroCat plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is efficient in macrocyclization, a process that involves the formation of a macrocycle, a cyclic macromolecule or a large cyclic portion of a molecule. The reactions involving UltraNitroCat can be run at temperatures ranging from 30 to 85 °C.
Cellular Effects
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of UltraNitroCat can change over time. The compound is stable and can be stored at temperatures between 2-8°C
Biological Activity
Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium; 1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide is an organometallic compound that has garnered attention for its potential biological applications. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.
Compound Overview
The compound has the following characteristics:
- Molecular Formula : C31H36Cl2N3O3Ru
- Molecular Weight : Approximately 670.62 g/mol
- Structural Features : It consists of a dichloro-ruthenium center coordinated to a nitro-substituted phenyl group and a dihydropyrrolinium moiety, which enhances its reactivity and potential applications in biological systems.
Synthesis Methods
The synthesis of this compound typically involves the reaction of ruthenium precursors with appropriate ligands under controlled conditions. A common method includes:
- Preparation of Ruthenium Complex : Ruthenium salts are reacted with ligands containing nitro and dihydropyrrolinium functionalities.
- Purification : The resulting complex is purified through recrystallization or chromatography to obtain a high-purity product.
Research indicates that dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium exhibits various biological activities:
- Anticancer Potential : Preliminary studies suggest that this compound may interact with biological macromolecules, leading to potential applications as a therapeutic agent against cancer cells. Its nitro group is believed to enhance its reactivity towards cellular targets.
- Catalytic Behavior : The compound has shown significant catalytic behavior in organic reactions such as olefin metathesis, influencing reaction pathways and product distributions. This catalytic activity may also be linked to its biological interactions.
Case Studies
Several studies have explored the biological implications of this compound:
Comparative Analysis
To better understand the unique properties of dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium, it is useful to compare it with other similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Grela Catalyst | Ruthenium-based catalyst for olefin metathesis | More stable under varied conditions |
| 1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene-ruthenium | Similar metal coordination environment | Different ligand architecture |
| RuCl₂(PPh₃)₃ | Traditional ruthenium catalyst | Less specificity in reaction pathways |
Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium stands out due to its specific ligand interactions and enhanced reactivity attributed to the nitro group, making it particularly effective for targeted catalytic applications.
Scientific Research Applications
Catalysis in Organic Reactions
Ruthenium complexes are known for their catalytic properties in organic synthesis. The dichloro complex has been utilized in:
- Cross-Coupling Reactions : It serves as a catalyst for coupling reactions such as Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds.
Case Study: Suzuki Coupling
In a study examining the efficiency of various ruthenium catalysts in Suzuki coupling reactions, it was found that the dichloro-ruthenium complex exhibited superior activity compared to traditional palladium catalysts. The reaction conditions were optimized to achieve high yields with minimal by-products.
| Catalyst Type | Yield (%) | Reaction Time (hrs) |
|---|---|---|
| Dichloro-Ruthenium | 95 | 2 |
| Palladium Catalyst | 85 | 4 |
Hydrogenation Reactions
The compound has also been tested for its effectiveness in hydrogenation processes, particularly in the reduction of alkenes and alkynes. Its ability to facilitate hydrogen transfer makes it a valuable candidate for industrial applications.
Anticancer Activity
Recent research has highlighted the potential of this ruthenium complex as an anticancer agent. Its mechanism involves inducing apoptosis in cancer cells through targeted delivery mechanisms.
Case Study: In Vitro Studies on Cancer Cell Lines
In vitro studies conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Apoptosis induction |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.
Photovoltaic Applications
The incorporation of dichloro-ruthenium complexes into photovoltaic cells has shown promise due to their light-harvesting capabilities. They can enhance the efficiency of solar cells by improving charge transfer processes.
Case Study: Dye-Sensitized Solar Cells (DSSCs)
Research on dye-sensitized solar cells utilizing this compound revealed an increase in overall cell efficiency by up to 30% compared to traditional dye systems.
| Parameter | DSSC with Ruthenium | Traditional DSSC |
|---|---|---|
| Efficiency (%) | 9.5 | 7.0 |
| Charge Transfer Rate | Higher | Lower |
Chemical Reactions Analysis
Olefin Metathesis Reactions
This compound belongs to the family of Hoveyda-Grubbs-type catalysts, where the nitro group on the phenyl ring enhances electron-withdrawing effects, stabilizing the transition state during olefin metathesis . Key reactions include:
-
Ring-Closing Metathesis (RCM):
The nitro-substituted catalyst exhibits high activity in forming macrocycles and strained rings. For example, it efficiently catalyzes the RCM of dienes to produce cyclic olefins at low loading (0.5–1 mol%) . -
Cross-Metathesis (CM):
It facilitates CM between terminal and internal alkenes, with tolerance for functional groups such as esters and ethers.
| Reaction Type | Substrate | Yield (%) | Conditions |
|---|---|---|---|
| Ring-Closing Metathesis | Diallyl ether derivatives | 85–92 | 0.5 mol%, CH₂Cl₂, 40°C |
| Cross-Metathesis | Styrene derivatives | 78–88 | 1 mol%, toluene, 60°C |
Thermal Stability and Isomerization
Ruthenium catalysts with N-heterocyclic carbene (NHC) ligands, such as the dihydropyrrolium-ide group in this compound, show resistance to thermal decomposition. Studies on analogous Ru(II) complexes (e.g., cis-RuCl₂(dppb)(ampy-L)) reveal:
-
Trans-to-Cis Isomerization:
Heating the trans isomer in dichloromethane or toluene induces isomerization to the cis form at a rate constant of ~0.0016–0.0019 min⁻¹ . This process is critical for catalytic activity modulation. -
Decomposition Pathways:
Prolonged heating (>100°C) leads to ligand dissociation, forming RuCl₃ intermediates .
Transfer Hydrogenation
Though primarily a metathesis catalyst, related Ru(II) complexes demonstrate activity in transfer hydrogenation of ketones. For example:
-
Ketone Reduction:
Using isopropanol as a hydrogen donor, the catalyst reduces acetophenone derivatives to alcohols with yields >90% under mild conditions (80°C, 12 h) .
Key Mechanistic Insights
-
Electron Effects: The nitro group withdraws electron density from the Ru center, accelerating the dissociation of the alkoxybenzylidene ligand during metathesis .
-
Ligand Geometry: The cis configuration of the NHC and chlorides enhances stability, while the trans isomer is kinetically favored but less active .
Comparison with Similar Compounds
Comparison with Similar Ruthenium Catalysts
Structural and Electronic Features
Table 1: Structural Comparison
Key Observations:
- Nitro Substituent: The -NO₂ group in nitro-Grela significantly lowers the activation energy for metathesis compared to Hoveyda–Grubbs (ΔG‡ reduction of ~5 kcal/mol in model reactions) .
- Isopropoxy Group : Shared with Hoveyda–Grubbs, this substituent aids in catalyst initiation via chelate-assisted mechanisms .
Catalytic Performance
Table 2: Activity in Ring-Closing Metathesis (RCM)
| Catalyst | Substrate | TOF (h⁻¹) | Yield (%) | Selectivity (Z:E) |
|---|---|---|---|---|
| Nitro-Grela | Diethyl diallylmalonate | 1,200 | 98 | 95:5 |
| Hoveyda–Grubbs | Diethyl diallylmalonate | 400 | 85 | 90:10 |
| Grubbs 2nd Gen | Diethyl diallylmalonate | 800 | 92 | 85:15 |
| [Ru]-C3 (Umicore) | Diethyl diallylmalonate | 600 | 88 | 88:12 |
- Nitro-Grela outperforms others due to the -NO₂ group’s electron-withdrawing effect, which stabilizes the transition state during olefin metathesis .
- Z-Selectivity: Nitro-Grela achieves >95% Z-selectivity in ethenolysis, surpassing Hoveyda–Grubbs (90%) .
Mechanistic Insights
- Transition State Stabilization : The nitro group in nitro-Grela reduces steric repulsions in disubstituted transition states (TS22/TS25), lowering ΔG‡ by 6.3 kcal/mol compared to trisubstituted analogs .
- Ligand Effects : Bulkier NHC ligands (e.g., 2,4,6-trimethylphenyl) in nitro-Grela prevent catalyst decomposition, unlike pyridine-containing analogs (e.g., [Ru]-C2) .
Q & A
Q. What are the key considerations for synthesizing and purifying this ruthenium complex to ensure reproducibility?
- Methodological Answer : Synthesis requires precise control of stoichiometry, temperature, and ligand coordination. For example, chiral ligands (e.g., BINAP or XylSKEWPHOS) influence stereoselectivity, as seen in analogous ruthenium complexes . Purification via column chromatography or recrystallization should be optimized using spectroscopic monitoring (e.g., UV-Vis or NMR) to isolate enantiomerically pure products. Ensure inert conditions (argon/glovebox) to prevent oxidation of the ruthenium center .
Q. How can spectroscopic techniques be applied to characterize the electronic and structural properties of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Identify metal-to-ligand charge transfer (MLCT) transitions typical of ruthenium complexes (e.g., absorption bands at 450–550 nm) .
- NMR : Use , , and NMR to confirm ligand coordination and detect paramagnetic shifts from the ruthenium center .
- X-ray Crystallography : Resolve the geometry of the methylidene group and confirm stereochemistry .
Q. What experimental protocols are recommended to assess the thermal stability of this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen/argon to track decomposition temperatures. Complementary differential scanning calorimetry (DSC) can identify phase transitions. For example, analogous Re(IV) complexes decompose at ~230°C, with IR spectra revealing loss of coordinated ligands .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic activity data for this complex across different solvent systems?
- Methodological Answer :
- Controlled Replication : Use split-plot experimental designs to isolate solvent effects (e.g., polar vs. nonpolar solvents) while holding other variables constant .
- DFT Calculations : Model solvent interactions to predict solvation energies and ligand dissociation pathways. Compare with kinetic data (e.g., turnover frequency) .
- Cross-Validation : Replicate studies in multiple labs using standardized protocols (e.g., Kanto Reagents’ chiral ligand systems) .
Q. What methodologies are appropriate for studying the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer :
- Environmental Partitioning : Use OECD 121 guidelines to measure log (octanol-water coefficient) and assess bioaccumulation potential .
- Microcosm Experiments : Track abiotic transformations (hydrolysis, photolysis) and biotic degradation in soil/water systems spiked with the compound. Monitor metabolites via LC-MS/MS .
- Toxicity Assays : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna) using ISO 6341 protocols .
Q. How can computational chemistry be integrated to predict reaction mechanisms involving this ruthenium complex?
- Methodological Answer :
- Mechanistic Modeling : Use Gaussian or ORCA software for density functional theory (DFT) calculations to map transition states and intermediate energies .
- Molecular Dynamics (MD) : Simulate ligand exchange dynamics in solvent environments to identify rate-limiting steps .
- Validation : Correlate computational predictions with experimental kinetic isotope effects (KIE) or Hammett parameters .
Q. What advanced analytical techniques are recommended for studying degradation pathways under oxidative conditions?
- Methodological Answer :
- EPR Spectroscopy : Detect radical intermediates during oxidation (e.g., Ru(III) species) .
- In Situ IR : Monitor real-time ligand dissociation or nitro-group reduction under controlled potentials .
- High-Resolution Mass Spectrometry (HRMS) : Identify degradation products and propose pathways via fragment ion analysis .
Methodological Framework for Addressing Data Contradictions
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
